Allyl 5-bromo-2-hydroxybenzoate
Description
Allyl 5-bromo-2-hydroxybenzoate is an allyl ester derivative of 5-bromo-2-hydroxybenzoic acid. Its structure features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the aromatic ring, combined with an allyl ester moiety. These functional groups confer unique physicochemical properties: the bromine atom is electron-withdrawing, enhancing stability and lipophilicity, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.
Properties
CAS No. |
220340-67-0 |
|---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
prop-2-enyl 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6,12H,1,5H2 |
InChI Key |
GOAOVVWTYUPUCB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)Br)O |
Canonical SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of allyl esters, which vary in substituents on the aromatic ring or the ester side chain. Below is a detailed comparison with structurally and functionally related compounds:
Allyl Esters with Halogen Substituents
- Allyl 5-bromo-2-hydroxybenzoate : The bromine atom increases molecular weight (265.1 g/mol) and lipophilicity (predicted logP ≈ 2.8). The hydroxyl group enhances solubility in aqueous environments.
- Allyl chloroacetate : Contains a chlorine atom on the acetate chain instead of the aromatic ring. Chlorine’s smaller atomic radius and lower lipophilicity (logP ≈ 1.5) result in reduced membrane permeability compared to brominated analogs .
- Allyl cyanoacetate: The cyano group (-CN) is strongly electron-withdrawing, increasing reactivity but reducing stability under acidic conditions. Its antimicrobial potency is moderate, likely due to poor cellular uptake .
Allyl Aromatic Esters with Hydroxyl/Methoxy Groups
- Allyl 2-hydroxypropanoate: Features a hydroxyl group on the aliphatic chain rather than the aromatic ring. This configuration reduces aromatic π-π interactions, leading to weaker binding to bacterial targets compared to this compound .
- Eugenol (Allyl 3-methoxy-4-hydroxybenzene): The methoxy group at the 3-position is electron-donating, reducing electrophilicity and antimicrobial potency. Studies show eugenol is 30–50% less effective than this compound’s structural analogs against Staphylococcus aureus biofilms .
Non-Allyl Brominated Benzoates
- Propyl 5-bromo-2-hydroxybenzoate : Replacing the allyl group with a propyl chain decreases antimicrobial activity by 60–70%, as the allyl moiety enhances membrane disruption and intracellular uptake .
- Methyl 5-bromo-2-hydroxybenzoate : The shorter methyl ester reduces steric hindrance but limits lipophilicity, resulting in lower biofilm penetration compared to allyl derivatives .
Research Findings and Data
Antimicrobial Activity
Structural and Electronic Effects
- Electron-Withdrawing Groups (Br, Cl) : Increase stability and lipid solubility but may reduce reactivity with nucleophilic bacterial targets.
- Electron-Donating Groups (OH, OCH₃) : Improve solubility but diminish electrophilic interactions with microbial membranes.
- Allyl vs. Alkyl Chains : Allyl’s conjugated double bond enhances resonance stabilization and interaction with hydrophobic membrane components .
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